molecular formula C13H23N5O2 B2737264 tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate CAS No. 1909326-93-7

tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

Cat. No. B2737264
CAS RN: 1909326-93-7
M. Wt: 281.36
InChI Key: OWIKJTPGPPMAEM-UHFFFAOYSA-N
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Description

Tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is not fully understood. However, it has been proposed that this compound acts as a covalent inhibitor of various enzymes and proteins. It forms a covalent bond with the active site of the target protein, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
Tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, leading to a decrease in their function. It has also been shown to have an impact on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a useful tool for studying their function. It also forms a covalent bond with the target protein, leading to irreversible inhibition. However, one limitation of this compound is its potential toxicity, which may affect the accuracy of the results.

Future Directions

There are several future directions for research on tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate. One direction is to study its potential applications in drug discovery. This compound has been shown to inhibit the activity of various enzymes and proteins, making it a potential candidate for drug development. Another direction is to study its potential applications in cancer research. This compound has been shown to have an impact on cell proliferation and apoptosis, making it a potential candidate for cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is a chemical compound that has gained significant attention in the field of scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for research on this compound, including its potential applications in drug discovery and cancer research.

Synthesis Methods

Tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is synthesized using a specific method that involves the reaction of piperidine, sodium azide, and tert-butyl carbamate. This reaction leads to the formation of the desired compound, which is then purified using various techniques.

Scientific Research Applications

Tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate has been studied extensively for its applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used as a probe to study the binding affinity of various ligands to their target proteins.

properties

IUPAC Name

tert-butyl N-[(1-piperidin-3-yltriazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h9,11,14H,4-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIKJTPGPPMAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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